molecular formula C14H13FO3 B6379892 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261927-07-4

5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379892
CAS RN: 1261927-07-4
M. Wt: 248.25 g/mol
InChI Key: UFQUTLFVIOUXEB-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% (5-FMP-2-MP) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as its biochemical and physiological effects. This article will discuss the synthesis method of 5-FMP-2-MP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been used in a number of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes. It has also been investigated for its potential to inhibit the growth of certain cancer cells. In addition, 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential to act as an antioxidant and to reduce oxidative stress.

Mechanism of Action

The exact mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it is thought to modulate the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain cancer cells. In addition, it has been shown to modulate the activity of certain enzymes, such as COX-2 and LOX.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it has a relatively low cost and is easy to synthesize. Another advantage is that it has a high level of purity, which makes it ideal for use in research applications. A limitation of 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is that it has a relatively short half-life, which can make it difficult to study its effects over a long period of time.

Future Directions

There are a number of potential future directions for 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% research. One potential direction is to further study its potential as an anti-inflammatory agent and its ability to modulate the activity of certain enzymes. Another potential direction is to investigate its potential to act as an antioxidant and to reduce oxidative stress. In addition, further research could be conducted to explore its potential to inhibit the growth of certain cancer cells. Finally, further research could be conducted to explore its potential to act as a therapeutic agent.

Synthesis Methods

5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a two-step reaction involving the condensation of 4-fluoro-3-methoxyphenol with 2-methoxyphenol in the presence of an acidic catalyst. The reaction is carried out in an aqueous solution at a temperature of approximately 80°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization using an appropriate solvent.

properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-6-4-9(7-12(13)16)10-3-5-11(15)14(8-10)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUTLFVIOUXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685585
Record name 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol

CAS RN

1261927-07-4
Record name 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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